Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester
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Overview
Description
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes multiple functional groups such as azo, nitro, and chloro groups.
Preparation Methods
The synthesis of carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester involves several steps:
Formation of the Azo Compound: The azo compound is typically synthesized by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The esterification process involves the reaction of carbamic acid with ethanol in the presence of a catalyst to form the ethyl ester.
Industrial Production: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester can be compared with other similar compounds:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but lacks the azo and nitro groups, making it less reactive in certain chemical reactions.
Carbamic acid, (4-nitrophenyl)-, ethyl ester: This compound contains a nitro group but lacks the azo and chloro groups, affecting its chemical properties and reactivity.
Carbamic acid, (2-chlorophenyl)-, ethyl ester: This compound has a similar structure but with a different position of the chloro group, leading to variations in its reactivity and applications.
Properties
CAS No. |
62143-18-4 |
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Molecular Formula |
C22H26Cl2N6O6 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(ethylcarbamoyloxy)ethyl]anilino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C22H26Cl2N6O6/c1-3-25-21(31)35-11-9-29(10-12-36-22(32)26-4-2)15-5-7-19(17(23)13-15)27-28-20-8-6-16(30(33)34)14-18(20)24/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,25,31)(H,26,32) |
InChI Key |
DGBJBYKXBBGSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCN(CCOC(=O)NCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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